Penta-1,4-diyn-3-ol

概要

説明

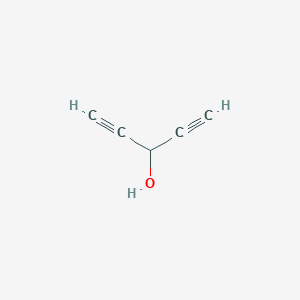

Penta-1,4-diyn-3-ol, also known as penta-1,4-dien-3-ol, is a chemical compound with the molecular formula C5H8O and a molecular weight of 84.12 g/mol . It is a valuable building block in natural product synthesis and is known for its unique structure, which includes both alkyne and alcohol functional groups .

準備方法

Synthetic Routes and Reaction Conditions

Penta-1,4-diyn-3-ol can be synthesized through various methods. One common method involves the reduction of hydroxy-β-ionone to produce an intermediate, which is then oxidized to yield this compound . Another method involves the Lewis acid-catalyzed intramolecular interrupted Nazarov cyclization, using FeBr3 as the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of hydroquinone as a stabilizer to prevent polymerization and degradation during storage and handling . The compound is typically produced in high purity, with a minimum purity of 96% .

化学反応の分析

Types of Reactions

Penta-1,4-diyn-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbonyl compounds.

Reduction: Reduction of the compound can yield different alcohol derivatives.

Substitution: It can undergo substitution reactions, such as the bismuth-catalyzed SN1 displacement of alcohols by sulfonamide nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Bismuth catalysts and sulfonamide nucleophiles are employed in substitution reactions.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Alcohol derivatives.

Substitution: Amino-substituted dienes.

科学的研究の応用

Chemistry

Penta-1,4-diyn-3-ol serves as a crucial building block in the synthesis of complex organic molecules and natural products. Its unique functional groups allow for diverse chemical reactions, including:

- Oxidation : Producing carbonyl compounds.

- Reduction : Yielding various alcohol derivatives.

- Substitution Reactions : Such as nucleophilic substitutions involving sulfonamide nucleophiles.

Biology

The compound exhibits notable biological activities that have been the focus of extensive research:

- Anticancer Activity : this compound and its derivatives have shown significant antiproliferative effects against cancer cell lines. For example, derivatives tested against HepG2 hepatoma cells demonstrated IC50 values ranging from 0.10 to 5.05 μM, outperforming the standard drug sorafenib (IC50 = 16.20 μM) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7a | HepG2 | 0.10 |

| 7b | HepG2 | 0.50 |

| 7c | HepG2 | 1.00 |

| Sorafenib | HepG2 | 16.20 |

- Antiviral Activity : Derivatives have shown antiviral properties against Tobacco Mosaic Virus (TMV), with one derivative achieving an inactivation activity of 87%, surpassing the effectiveness of ribavirin (77.9%) .

- Antibacterial and Antifungal Properties : Studies indicate effectiveness against various bacterial strains and fungi, suggesting potential as a broad-spectrum antimicrobial agent.

- Anti-inflammatory Effects : Research has demonstrated mechanisms by which this compound inhibits pro-inflammatory cytokines .

Industrial Applications

In industrial contexts, this compound is utilized in the production of:

- Polymers and Resins : Its reactive functional groups make it suitable for polymerization processes.

- Chemical Intermediates : The compound acts as an intermediate in synthesizing other industrial chemicals .

Antiproliferative Activity Against Cancer Cells

A study synthesized various penta-1,4-dienone derivatives to assess their effects on cancer cell growth. Most compounds exhibited significant inhibition against HepG2 cells, highlighting structural modifications' impact on potency.

Evaluation of Antiviral Activity

Research focused on synthesizing penta-1,4-dienone oxime ether derivatives evaluated their efficacy against TMV. Results indicated strong potential for developing new antiviral agents based on this scaffold.

作用機序

The mechanism of action of Penta-1,4-diyn-3-ol involves its interaction with various molecular targets and pathways. The compound’s alkyne and alcohol functional groups allow it to participate in a wide range of chemical reactions, including nucleophilic addition and substitution . These reactions enable the compound to modify biological molecules and influence metabolic pathways .

類似化合物との比較

Similar Compounds

1,6-Heptadien-4-ol: Similar in structure but with a longer carbon chain.

3,4-Pentadien-1-ol: Similar in structure but with different positioning of the alcohol group.

Dicyclopentadiene: Contains similar diene functionality but in a cyclic structure.

Uniqueness

Penta-1,4-diyn-3-ol is unique due to its combination of alkyne and alcohol functional groups, which allows it to participate in a diverse range of chemical reactions. This versatility makes it a valuable compound in various fields of scientific research and industrial applications .

生物活性

Penta-1,4-diyn-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Synthesis

This compound features a unique structure characterized by two triple bonds (alkyne groups) and a hydroxyl group. The synthesis of this compound often involves electrophilic cyclization reactions, which can yield various derivatives with enhanced biological properties. For instance, the cyclization of 3-arylpenta-1,4-diyn-3-ols has been shown to produce novel compounds with promising bioactivity profiles .

Biological Activities

The biological activities of this compound derivatives have been extensively studied. Key findings include:

Anticancer Activity

This compound and its derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. In one study, several derivatives exhibited IC50 values ranging from 0.10 to 5.05 μM against HepG2 hepatoma cells, outperforming the standard drug sorafenib (IC50 = 16.20 μM) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7a | HepG2 | 0.10 |

| 7b | HepG2 | 0.50 |

| 7c | HepG2 | 1.00 |

| Sorafenib | HepG2 | 16.20 |

Antiviral Activity

Research has indicated that penta-1,4-dienone oxime derivatives possess antiviral properties against Tobacco Mosaic Virus (TMV). One derivative showed an inactivation activity of 87%, surpassing that of ribavirin (77.9%). Molecular docking studies suggest strong binding affinities toward TMV coat proteins .

Antibacterial and Antifungal Properties

This compound has also been evaluated for its antibacterial and antifungal activities. Derivatives have shown effectiveness against various bacterial strains and fungi, indicating potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in different studies, revealing mechanisms that inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

-

Antiproliferative Activity Against Cancer Cells :

A series of penta-1,4-dienone derivatives were synthesized and tested for their effect on cancer cell growth. Most compounds showed significant inhibition against HepG2 cells with varying potencies based on structural modifications. -

Evaluation of Antiviral Activity :

In a study focusing on antiviral activity, several penta-1,4-dienone oxime ether derivatives were synthesized and evaluated for their efficacy against TMV. The results highlighted the potential for developing new antiviral agents based on this scaffold.

特性

IUPAC Name |

penta-1,4-diyn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O/c1-3-5(6)4-2/h1-2,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDYPNZJRPEUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453284 | |

| Record name | 1,4-PENTADIYN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56598-53-9 | |

| Record name | 1,4-PENTADIYN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the dielectric relaxation study reveal about the molecular behavior of 3-methyl-1,5-diphenyl-1,4-pentadiyn-3-ol in solution?

A1: The study published in [] investigated the dielectric relaxation of 3-methyl-1,5-diphenyl-1,4-pentadiyn-3-ol in p-xylene solution. The research found that the compound displays a "monodispersive behavior of the Debye type" within the tested frequency range. This suggests that the primary relaxation process observed is the rotation of the molecule's hydroxy group. Furthermore, infrared spectroscopic analysis suggests minimal dimer formation and a lack of clusters, indicating the compound largely exists as individual molecules in this non-polar solvent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。